molecular formula C14H16N4O2 B12935132 N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide CAS No. 89221-05-6

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide

Cat. No.: B12935132
CAS No.: 89221-05-6
M. Wt: 272.30 g/mol
InChI Key: ATKOJMGNNOMBCZ-UHFFFAOYSA-N
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Description

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a approach, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Acetylation: The resulting triazole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: Used in the development of advanced materials with specific properties such as conductivity or fluorescence.

    Biological Research: Investigated for its role in enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole derivative used as an antidepressant.

Uniqueness

N-Acetyl-N-(4-(2-ethyl-2H-1,2,3-triazol-4-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

Properties

CAS No.

89221-05-6

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

N-acetyl-N-[4-(2-ethyltriazol-4-yl)phenyl]acetamide

InChI

InChI=1S/C14H16N4O2/c1-4-17-15-9-14(16-17)12-5-7-13(8-6-12)18(10(2)19)11(3)20/h5-9H,4H2,1-3H3

InChI Key

ATKOJMGNNOMBCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1N=CC(=N1)C2=CC=C(C=C2)N(C(=O)C)C(=O)C

Origin of Product

United States

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